![molecular formula C27H25N3O4S B2815235 9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline CAS No. 866812-06-8](/img/structure/B2815235.png)
9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
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Description
9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Dioxinoquinoline derivatives were designed as reversible and non-covalent dual inhibitors of these kinases .
- Its efficacy against MHCC97H cells highlights its potential as a therapeutic agent for liver cancer .
- IRAK4 is involved in immune signaling pathways and inflammation, making it an attractive target for drug development .
- This property could be explored further for conditions like age-related macular degeneration (AMD) or solid tumors .
Dual Inhibition of c-Met and VEGFR-2 Kinases
Anti-Tumor Activity in Hepatocellular Carcinoma (HCC)
Modulation of IRAK4
Angiogenesis Inhibition
Neurological Disorders
properties
IUPAC Name |
8-(benzenesulfonyl)-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c31-35(32,21-9-5-2-6-10-21)26-19-28-23-18-25-24(33-15-16-34-25)17-22(23)27(26)30-13-11-29(12-14-30)20-7-3-1-4-8-20/h1-10,17-19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTYBVCLKJSILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzenesulfonyl)-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
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